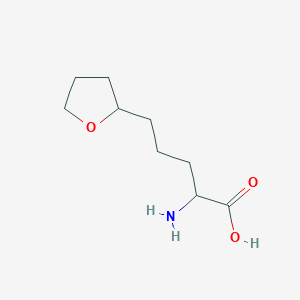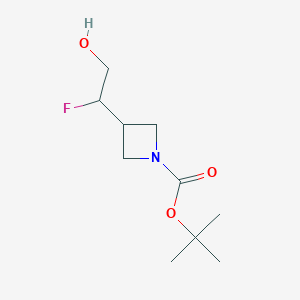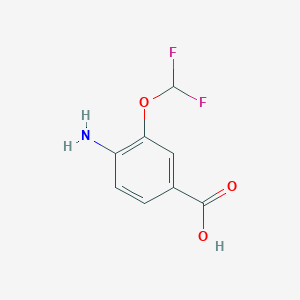
Methyl2-(4-methylpiperidin-4-yl)acetatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is typically used as an intermediate in the synthesis of other chemical compounds for medicinal and scientific purposes.
Preparation Methods
The synthesis of Methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride involves the reaction of 4-methylpiperidine with methyl acetate and hydrochloric acid. This reaction results in the formation of the compound, which can subsequently be purified by recrystallization. The purity and identity of the compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Chemical Reactions Analysis
Methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride has numerous applications in scientific research, particularly in the synthesis of other chemical compounds. It is used as an intermediate in the synthesis of various pharmaceuticals, such as antipsychotics and antidepressants. It is also used in the synthesis of agrochemicals, such as insecticides and herbicides. Additionally, the compound has been found to have certain biological properties, such as antibacterial and antifungal activity, and has shown potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride is similar to other compounds in the piperidine family, such as Methyl 2-(piperidin-4-yl)acetate hydrochloride . it is unique in its specific structure and properties, which make it particularly useful as an intermediate in the synthesis of various chemical compounds. Other similar compounds include:
These compounds share similar chemical structures and properties but differ in their specific applications and uses.
Properties
Molecular Formula |
C9H18ClNO2 |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
methyl 2-(4-methylpiperidin-4-yl)acetate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(7-8(11)12-2)3-5-10-6-4-9;/h10H,3-7H2,1-2H3;1H |
InChI Key |
QPSKZPWDWMGXNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)CC(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B13565155.png)


![4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B13565167.png)

![(3R,5R)-5-[(dimethylamino)methyl]-1-(6-fluoropyrimidin-4-yl)pyrrolidin-3-ol](/img/structure/B13565195.png)
![5-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B13565200.png)
![1,6-Diazaspiro[3.4]octan-5-onehydrochloride](/img/structure/B13565202.png)

![2-Amino-8-{[2-(4-Methoxyphenyl)-2-Oxoethyl]sulfanyl}-1,9-Dihydro-6h-Purin-6-One](/img/structure/B13565207.png)


![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol](/img/structure/B13565214.png)

